Michler's ketone is a widely used photoinitiator in free radical polymerization reactions. Upon exposure to light, it undergoes cleavage to form free radicals that initiate the polymerization process. This property makes it valuable for curing various photoresists and coatings used in the production of microelectronics and other applications [].
Michler's ketone exhibits different colors depending on the pH of the surrounding solution. It is yellow in acidic solutions, turns blue in neutral solutions, and becomes violet in basic solutions []. This property allows researchers to use it as a simple and visual indicator of pH changes in various experiments.
Michler's ketone can be modified with different functional groups to create fluorescent chemosensors. These modified molecules can selectively bind to specific analytes, such as metal ions or organic molecules, and exhibit changes in their fluorescence properties. This allows researchers to detect the presence and concentration of these analytes with high sensitivity [].
This compound is not naturally occurring and is synthesized for various industrial uses. It holds significance in scientific research due to its properties as a UV-absorber [].
The key feature of 4,4'-Bis(diethylamino)benzophenone's structure is the central benzophenone core (C6H5-CO-C6H5). This core is connected at both para (4') positions to diethylamino groups ((C2H5)2N-) via a carbon-nitrogen bond. The presence of the electron-donating diethylamino groups influences the overall electronic properties of the molecule [].
Currently, there is no scientific research readily available detailing a specific mechanism of action for 4,4'-Bis(diethylamino)benzophenone in biological systems.
Irritant;Environmental Hazard